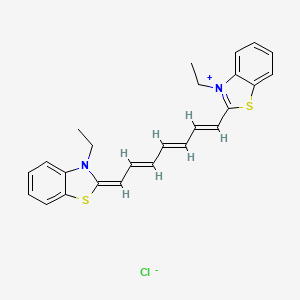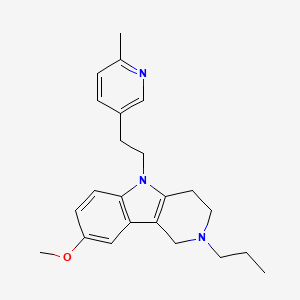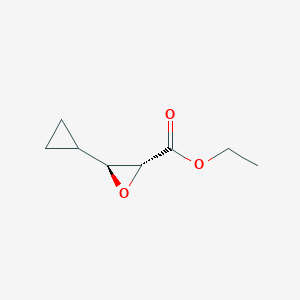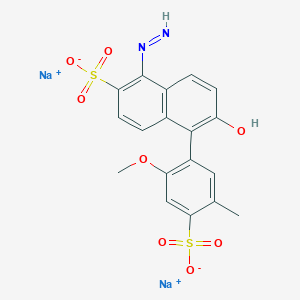
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate is a synthetic azo dye with the molecular formula C18H14N2Na2O8S2 and a molecular weight of 496.42 g/mol . This compound is known for its vibrant red color and is commonly used in various industrial applications, including food coloring, cosmetics, and textiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate typically involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative . The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity . The process may also include purification steps such as crystallization and filtration to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
Aplicaciones Científicas De Investigación
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Allura Red AC: Another azo dye with similar applications and chemical properties.
Sunset Yellow FCF: A synthetic dye used in similar industries but with different color properties.
Tartrazine: A yellow azo dye with applications in food and pharmaceuticals.
Uniqueness
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts distinct color properties and reactivity compared to other azo dyes .
Propiedades
Fórmula molecular |
C18H14N2Na2O8S2 |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
disodium;1-diazenyl-6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-9-7-12(14(28-2)8-16(9)30(25,26)27)17-10-4-6-15(29(22,23)24)18(20-19)11(10)3-5-13(17)21;;/h3-8,19,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
IRCSKZHRYWFUPK-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)C2=C(C=CC3=C2C=CC(=C3N=N)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13810488.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
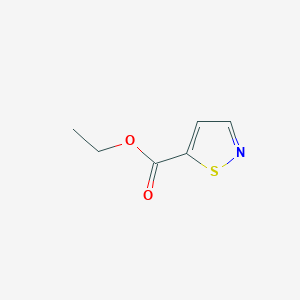
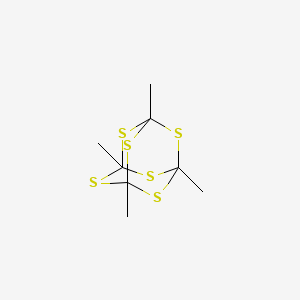
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
